molecular formula C23H17Cl2FN2O2 B2783463 1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one CAS No. 317833-38-8

1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one

Cat. No.: B2783463
CAS No.: 317833-38-8
M. Wt: 443.3
InChI Key: LFTYTOOUFCVVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one is a quinoxaline derivative characterized by a heterocyclic quinoxalin-2-one core. Key structural features include:

  • Position 1: A 2,6-dichlorophenylmethyl group, contributing hydrophobic and steric bulk.
  • Position 3: A methyl group, enhancing metabolic stability and modulating steric effects.

This compound’s design leverages halogenated aromatic systems, which are common in medicinal chemistry for improving target affinity and pharmacokinetic properties.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2O2/c1-14-22(29)27(13-17-18(24)5-4-6-19(17)25)20-7-2-3-8-21(20)28(14)23(30)15-9-11-16(26)12-10-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTYTOOUFCVVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one is a synthetic compound with the molecular formula C23H17Cl2FN2O2. This compound has garnered attention for its potential biological activities, particularly in the realm of cancer research. The following sections will delve into its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC23H17Cl2FN2O2
Molar Mass443.3 g/mol
CAS Number317833-38-8
PurityTypically ≥ 95%

Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation: These compounds often inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
  • Targeting Specific Kinases: Some studies suggest that quinoxaline derivatives can act as inhibitors for specific kinases involved in cancer progression, thereby limiting tumor growth.

Anticancer Effects

Recent studies have focused on the compound's effects on various cancer cell lines, including breast cancer (MCF7) and normal breast epithelial cells (MCF10A).

  • Cell Viability Studies: In vitro assays demonstrated that at a concentration of 50 µM, the compound significantly reduced MCF7 cell viability while showing minimal toxicity to MCF10A cells. This selectivity is crucial for developing safer cancer therapies that minimize harm to healthy tissue .
  • Combination Therapies: The compound has been tested in combination with Doxorubicin, a standard chemotherapeutic agent. Results indicated that it could enhance the cytotoxic effects on MCF7 cells while preserving the viability of MCF10A cells, suggesting a potential for combination therapy strategies .

Case Studies

  • Study on MCF7 and MCF10A Cells:
    • Objective: To evaluate the cytotoxicity of the compound compared to Doxorubicin.
    • Findings: After 48 hours of treatment, the compound reduced MCF7 cell viability by approximately 40% compared to untreated controls while maintaining a reduction in toxicity towards MCF10A cells .
  • Molecular Docking Studies:
    • Researchers conducted molecular docking studies to predict the binding affinity of the compound to various targets involved in cancer pathways. These studies revealed strong interactions with proteins associated with cell growth and survival pathways, further supporting its potential as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its anticancer properties . Research indicates that derivatives of quinoxaline compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular pathways associated with cancer proliferation and survival.

Case Study: Anticancer Activity

A study focused on the synthesis and evaluation of quinoxaline derivatives found that certain modifications to the structure of 1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one enhanced its potency against cancer cells. The compound was shown to induce apoptosis in MCF7 breast cancer cells while exhibiting lower toxicity towards normal cells, indicating a favorable therapeutic index .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how structural modifications can enhance efficacy and selectivity.

Binding Affinity Analysis

The binding interactions between this compound and target proteins were analyzed using computational methods. Results indicated strong interactions with DNA topoisomerase II, a common target for anticancer agents, suggesting that this compound could interfere with DNA replication in cancer cells .

Pharmacological Studies

In addition to anticancer activity, this compound has been evaluated for other pharmacological effects, including anti-inflammatory and analgesic properties. Research has shown that quinoxaline derivatives can modulate inflammatory pathways, making them candidates for treating conditions like arthritis or chronic pain.

Anti-inflammatory Effects

Experimental models demonstrated that this compound significantly reduced markers of inflammation in vitro and in vivo. This suggests potential use in the development of new anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring have been linked to enhanced biological activity.

Data Table: Structure-Activity Relationship

Modification PositionChange MadeEffect on Activity
2Introduction of fluorine atomIncreased potency
4Addition of a benzoyl groupEnhanced selectivity
3Methyl substitutionImproved solubility

This table summarizes how different modifications impact the biological activity of the compound, guiding future synthetic efforts.

Comparison with Similar Compounds

Structural Variations in Quinoxaline Derivatives

The target compound’s closest analogs differ in halogenation patterns, core saturation, and substituent positioning. Below is a comparative analysis:

Table 1: Structural Comparison of Quinoxaline Derivatives
Compound Name (CAS or Identifier) Core Structure Position 1 Substituent Position 4 Substituent Position 3 Substituent Halogen Pattern Source
Target Compound 3H-Quinoxalin-2-one 2,6-Dichlorophenylmethyl 4-Fluorobenzoyl Methyl 2,6-Cl; 4-F -
1-(2,6-Dichlorobenzyl)-4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (317822-44-9) 3,4-Dihydroquinoxalinone 2,6-Dichlorophenylmethyl 2,4-Difluorobenzoyl Methyl 2,6-Cl; 2,4-F
1-[(2,6-Dichlorophenyl)methyl]-4-(2,6-difluorobenzoyl)-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one Tetrahydroquinoxalinone 2,6-Dichlorophenylmethyl 2,6-Difluorobenzoyl Methyl 2,6-Cl; 2,6-F
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Quinoline - 4-Chlorophenyl (Position 2) 4-Methoxyphenyl 4-Cl; 4-OCH3
Key Observations:

Halogenation Patterns :

  • The 4-fluorobenzoyl group in the target compound contrasts with 2,4-difluorobenzoyl () and 2,6-difluorobenzoyl (). Increased fluorine substitution enhances electronegativity and may improve metabolic stability but could reduce solubility.
  • The 2,6-dichlorophenylmethyl group is conserved across analogs, suggesting its critical role in hydrophobic interactions or receptor specificity.

Functional Group Modifications: In 4k (), the quinoline core replaces quinoxaline, and substituents include methoxy and amino groups. Such changes shift electronic properties and likely target different biological pathways (e.g., kinase inhibition vs. antimicrobial activity).

Physicochemical and Pharmacokinetic Implications

  • Metabolic Stability: Fluorine substitution (e.g., 4-F vs. 2,4-F) may reduce oxidative metabolism in cytochrome P450 enzymes. The dihydroquinoxalinone core () could introduce metabolic soft spots compared to the aromatic target compound.
  • Electronic Effects : The 4-fluorobenzoyl group in the target compound creates a dipole moment favoring interactions with polar residues in target proteins, while difluoro analogs () amplify this effect.

Q & A

Q. What are the recommended synthetic routes for preparing 1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one?

A multi-step synthesis is typically employed:

  • Step 1 : Condensation of 2,6-dichlorobenzyl chloride with a quinoxalinone precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the dichlorophenylmethyl group .
  • Step 2 : Fluorobenzoylation at the 4-position using 4-fluorobenzoyl chloride in the presence of a coupling agent (e.g., HATU or DCC) and a catalyst (e.g., DMAP) .
  • Step 3 : Methylation at the 3-position using methyl iodide and a strong base (e.g., NaH) in anhydrous THF .
    Key considerations : Optimize reaction temperatures (60–80°C for Step 1) and monitor purity via TLC or HPLC after each step .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98%) .
  • NMR : Confirm substitution patterns:
    • ¹H NMR : Look for aromatic proton signals (δ 7.2–8.1 ppm for dichlorophenyl and fluorobenzoyl groups) and methyl group singlet (δ 2.5 ppm) .
    • ¹³C NMR : Identify carbonyl carbons (δ ~170 ppm for fluorobenzoyl) and quinoxaline ring carbons .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Kinase inhibition screening : Test against CDK/Crk family kinases using fluorescence-based assays (e.g., ADP-Glo™) at 1–10 µM concentrations .
  • Antimicrobial activity : Perform MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution .
  • Cytotoxicity : Assess against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact this compound’s biological activity?

  • SAR insights :
    • 2,6-Dichlorophenyl group : Critical for hydrophobic interactions with kinase ATP-binding pockets; replacing Cl with F reduces potency by ~50% .
    • 4-Fluorobenzoyl moiety : Enhances metabolic stability compared to unsubstituted benzoyl groups, as shown in microsomal stability assays .
  • Methodology : Synthesize analogs (e.g., 2,6-difluorophenyl or 4-chlorobenzoyl variants) and compare activity in dose-response assays .

Q. How can researchers resolve contradictions in solubility versus bioactivity data?

  • Issue : High lipophilicity (LogP >4) limits aqueous solubility, reducing in vivo efficacy despite strong in vitro activity .
  • Solutions :
    • Prodrug design : Introduce phosphate or PEG groups at the 3-methyl position to enhance solubility .
    • Formulation optimization : Use cyclodextrin-based nanoformulations or lipid emulsions to improve bioavailability .

Q. What strategies are recommended for translating in vitro activity to in vivo models?

  • ADME profiling :
    • Plasma stability : Incubate with mouse plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS .
    • Tissue distribution : Administer radiolabeled compound (³H or ¹⁴C) and measure accumulation in target organs .
  • Pharmacodynamic models : Use xenograft mice (e.g., HT-29 colon cancer) to evaluate tumor growth inhibition at 10–50 mg/kg doses .

Q. How can researchers analyze synergistic effects with other therapeutic agents?

  • Combination studies : Pair with standard chemotherapeutics (e.g., cisplatin) or kinase inhibitors (e.g., imatinib) in checkerboard assays .
  • Mechanistic validation : Use transcriptomic profiling (RNA-seq) to identify pathways enhanced by combination therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.